molecular formula C21H27Cl2NO2 B4735192 1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride

1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride

Cat. No.: B4735192
M. Wt: 396.3 g/mol
InChI Key: LPJVRCARGLXAKB-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with a 4-benzylpiperidinyl group and a 4-chlorophenoxy moiety. Its molecular formula is C₂₁H₂₅Cl₂NO₂ (molecular weight: ~394.34 g/mol).

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClNO2.ClH/c22-19-6-8-21(9-7-19)25-16-20(24)15-23-12-10-18(11-13-23)14-17-4-2-1-3-5-17;/h1-9,18,20,24H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJVRCARGLXAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride is a synthetic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24ClN2O2·HCl, with a molecular weight of 366.84 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H24ClN2O2·HCl
Molecular Weight366.84 g/mol
LogP4.5
Polar Surface Area56.3 Ų
Hydrogen Bond Acceptors3

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It exhibits significant affinity for the following:

  • Dopamine Receptors : It acts as a modulator of dopamine pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Its interaction with serotonin receptors suggests potential antidepressant properties.
  • Chemokine Receptors : Studies indicate that similar piperidine derivatives can modulate chemokine receptor activity, impacting inflammatory responses and cancer progression .

Pharmacological Effects

Research has shown that this compound has several pharmacological effects:

  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancers. The IC50 values ranged from 19.9 to 75.3 µM, indicating moderate potency compared to standard chemotherapeutics .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases.
  • Anti-inflammatory Properties : By modulating chemokine receptors, it may reduce inflammation, which is beneficial in conditions like rheumatoid arthritis.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of benzylpiperidine derivatives on cancer cell lines. The results indicated that compounds with similar structures exhibited significant growth inhibition in ovarian and breast cancer cells, supporting the potential use of this class of compounds in oncology .

Study 2: Mechanistic Insights

Another research focused on the mechanism by which benzylpiperidines affect chemokine receptor signaling pathways. The findings suggested that these compounds could serve as effective modulators in inflammatory diseases, highlighting their therapeutic potential beyond oncology .

Scientific Research Applications

Pharmacological Investigations

The compound has been studied for its potential as a modulator of chemokine receptors , particularly CCR5. Research indicates that compounds with similar structures can influence immune responses, making them candidates for therapeutic interventions in diseases such as HIV/AIDS .

Neurological Studies

Due to its piperidine structure, this compound may exhibit properties relevant to the treatment of neurological disorders. Studies have explored the effects of piperidine derivatives on neurotransmitter systems, suggesting potential applications in managing conditions like depression and anxiety .

Antitumor Activity

Research has indicated that derivatives of benzylpiperidine compounds can demonstrate antitumor activities. Investigations into the cytotoxic effects of these compounds on various cancer cell lines show promise for future development as anticancer agents .

Case Studies and Research Findings

StudyObjectiveFindingsReference
Study AModulation of CCR5Demonstrated inhibition of CCR5 receptor activity, suggesting potential use in HIV treatment
Study BNeurotransmitter InteractionFound that the compound affects serotonin and dopamine pathways, indicating possible antidepressant effects
Study CAntitumor EfficacyShowed significant cytotoxicity against breast cancer cell lines, warranting further investigation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes compounds with structural similarities to 1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride, along with their distinguishing features:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Biological Activity Reference
1-(4-Chlorophenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol 4-chlorophenoxy group, dimethylpiperidine ~315.83 Enhanced lipophilicity; potential CNS activity due to piperidine substitutions
1-(2,4-Dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride Dibromophenoxy, methylpiperidine ~463.67 Higher halogen content may improve receptor binding affinity
1-(4-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride Methoxyphenoxy, methylpiperidine ~341.87 Methoxy group increases solubility; studied for neurological applications
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride Adamantane moiety, benzylpiperidine ~418.35 Adamantane enhances stability; potential neuropharmacological agent
1-(4-Benzylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride Benzylpiperazine, ethynylcyclohexyl ~447.35 Piperazine ring may modulate serotonin/dopamine receptor interactions

Impact of Substituents on Pharmacological Properties

Piperidine vs. Piperazine Rings
  • Piperidine-containing compounds (e.g., the target compound) exhibit higher lipophilicity and membrane permeability compared to piperazine analogs. This difference influences blood-brain barrier penetration, making piperidine derivatives more suitable for CNS-targeted therapies .
  • Piperazine-containing analogs (e.g., ) often show stronger binding to neurotransmitter receptors (e.g., 5-HT or dopamine receptors) due to their ability to form hydrogen bonds via the additional nitrogen atom .
Chlorophenoxy vs. Other Aromatic Groups
  • This contrasts with methoxyphenoxy () or dibromophenoxy () groups, which alter solubility and steric bulk .
  • Biphenyl or naphthalene substitutions (e.g., ) increase aromatic surface area, improving binding to proteins with extended hydrophobic domains, such as kinases or GPCRs .
Salt Forms and Bioavailability
  • The hydrochloride salt form of the target compound improves aqueous solubility, facilitating formulation for oral or injectable administration. Dihydrochloride salts (e.g., ) further enhance solubility but may require pH adjustments for stability .

Research Findings from Analogous Compounds

  • Metabolic Stability : Adamantane-containing analogs () exhibit prolonged half-lives due to resistance to cytochrome P450 metabolism, a trait that could be advantageous in the target compound .
  • Toxicity Profiles: Halogenated phenoxy derivatives (e.g., ) may pose hepatotoxicity risks at high doses, necessitating careful structure-activity relationship (SAR) optimization .

Q & A

Basic: What are the standard synthetic protocols for synthesizing 1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and etherification. Key steps include:

  • Step 1: Condensation of 4-benzylpiperidine with epichlorohydrin under controlled pH (8–9) and temperature (40–50°C) to form the piperidinyl-propanol intermediate.
  • Step 2: Reaction of the intermediate with 4-chlorophenol in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at 80–90°C for 12–16 hours.
  • Final Step: Salt formation with hydrochloric acid to improve solubility and stability.
    Characterization is performed via ¹H/¹³C NMR (confirming proton environments and carbon backbone) and Mass Spectrometry (validating molecular ion peaks) .

Advanced: How can researchers optimize reaction yields when encountering low purity during synthesis?

Methodological Answer:
Low purity often stems from side reactions (e.g., incomplete substitution or oxidation). Mitigation strategies include:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction times .
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-water mixtures.
  • Condition Optimization: Increase reaction temperature incrementally (e.g., 5°C steps) and ensure inert atmospheres (argon/nitrogen) to prevent oxidation .

Basic: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., benzyl, piperidinyl, and chlorophenoxy groups), while ¹³C NMR confirms carbon connectivity.
  • X-ray Crystallography: Resolves 3D molecular geometry, particularly for chiral centers and stereochemical assignments (if applicable) .
  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula via exact mass analysis (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .

Advanced: How should researchers address contradictions in reported pharmacological activity (e.g., CNS vs. peripheral effects)?

Methodological Answer:
Conflicting bioactivity data may arise from assay conditions (e.g., cell lines, dosage) or structural analogs. Resolution strategies include:

  • Comparative Studies: Test the compound alongside structurally similar derivatives (e.g., varying benzyl or chlorophenoxy substituents) to isolate pharmacophore contributions .
  • Receptor Binding Assays: Use radioligand displacement studies (e.g., for σ receptors or adrenergic subtypes) to quantify affinity and selectivity .
  • In Silico Modeling: Perform molecular docking to predict binding modes and validate with mutational analysis of target proteins .

Basic: What are the solubility properties of this compound, and how should they be managed in experimental setups?

Methodological Answer:

  • Solubility Profile: The hydrochloride salt enhances aqueous solubility (~10–15 mg/mL in water at 25°C). In organic solvents, it is soluble in DMSO (>50 mg/mL) and ethanol (~20 mg/mL).
  • Handling Tips: Pre-warm solvents to 37°C for dissolution. For in vitro assays, prepare stock solutions in DMSO and dilute with buffered saline to avoid precipitation .

Advanced: How can structural analogs be designed to improve blood-brain barrier (BBB) penetration for CNS applications?

Methodological Answer:

  • Lipophilicity Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to enhance logP values while maintaining solubility via the hydrochloride salt.
  • Steric Effects: Reduce piperidinyl substituent bulk (e.g., replace benzyl with methyl) to improve BBB permeability.
  • Pro-drug Strategies: Mask the hydroxyl group as an ester to increase passive diffusion, with enzymatic cleavage post-BBB traversal .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-Term: Store at 4°C in airtight, light-protected vials with desiccant.
  • Long-Term: Keep at -20°C in aliquots to avoid freeze-thaw degradation.
  • Stability Monitoring: Conduct periodic HPLC purity checks (e.g., every 6 months) to detect hydrolysis or oxidation .

Advanced: How can researchers validate the absence of toxic metabolites in preclinical studies?

Methodological Answer:

  • Metabolite Profiling: Use LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in hepatocyte incubations.
  • Toxicity Screening: Employ in vitro models (e.g., HepG2 cells) for cytotoxicity assays (LD₅₀) and genotoxicity tests (Ames assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride
Reactant of Route 2
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1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride

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